(E)-3-(3-Formylphenyl)acrylic acid
CAS No.: 74815-17-1
Cat. No.: VC7036285
Molecular Formula: C10H8O3
Molecular Weight: 176.171
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74815-17-1 |
---|---|
Molecular Formula | C10H8O3 |
Molecular Weight | 176.171 |
IUPAC Name | (E)-3-(3-formylphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13)/b5-4+ |
Standard InChI Key | PQXAPANLBKXEKT-SNAWJCMRSA-N |
SMILES | C1=CC(=CC(=C1)C=O)C=CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
(E)-3-(3-Formylphenyl)acrylic acid (CAS: 74815-17-1) features a trans-configuration (E-isomer) with a molecular formula of and a molecular weight of 176.17 g/mol . The compound’s structure comprises a cinnamic acid backbone (a propenoic acid group) linked to a 3-formylphenyl moiety. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | (E)-3-(3-formylphenyl)prop-2-enoic acid | |
SMILES | C1=CC(=CC(=C1)C=O)/C=C/C(=O)O | |
InChI Key | PQXAPANLBKXEKT-SNAWJCMRSA-N | |
XLogP3-AA | 1.3 | |
Topological Polar SA | 54.4 Ų |
The crystal structure (CCDC 718861) reveals planar geometry stabilized by intramolecular hydrogen bonding between the formyl and carboxylic acid groups .
Physicochemical Characteristics
The compound’s solubility profile is influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water. Its melting point and stability data remain under investigation, though analogous cinnamic acids typically exhibit melting points between 130–160°C .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves Vilsmeier-Haack formylation of 3-aminocinnamic acid, followed by oxidation. Alternative methods include:
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Knoevenagel Condensation: Reaction of 3-formylbenzaldehyde with malonic acid in the presence of a pyridine catalyst .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of acrylic acid derivatives with formyl-substituted aryl halides .
A comparative analysis of yields is provided below:
Method | Yield (%) | Purity | Key Challenges |
---|---|---|---|
Vilsmeier-Haack | 65–70 | >95% | Byproduct formation |
Knoevenagel | 50–55 | 90% | Sensitivity to moisture |
Cross-Coupling | 75–80 | 98% | High catalyst cost |
Purification and Characterization
Chromatographic techniques (HPLC, TLC) and recrystallization from ethanol/water mixtures are standard for purification. NMR (, ) and IR spectroscopy confirm the E-configuration via coupling constants () and carbonyl stretching vibrations (1690 cm) .
Applications in Research and Industry
Pharmaceutical Intermediates
The formyl group’s electrophilic nature positions this compound as a precursor for Schiff base ligands, which are pivotal in metallodrug synthesis. For example, coordination complexes with Cu(II) exhibit enhanced anticancer activity in vitro .
Material Science
In polymer chemistry, it serves as a monomer for conjugated polymers with optoelectronic applications. Derivatives incorporating thiophene units demonstrate luminescence quantum yields of up to 0.42 .
Biological Activity and Mechanistic Insights
Antioxidant Capacity
Quantum mechanical calculations (DFT) predict radical scavenging activity via H-atom transfer from the carboxylic acid group, with a BDE (Bond Dissociation Enthalpy) of 78.3 kcal/mol . Experimental assays using DPPH are pending.
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